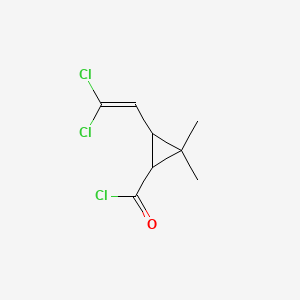

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Overview

Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is an organochlorine compound known for its significant role in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a dichlorovinyl group and a dimethyl group, making it a crucial intermediate in the production of insecticidal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the following steps:

-

Formation of the Cyclopropane Ring: : The initial step involves the cyclopropanation of a suitable precursor, such as 2,2-dimethyl-1,3-butadiene, using a dichlorocarbene generated in situ. This reaction is often carried out in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.

-

Introduction of the Carbonyl Chloride Group: : The cyclopropane derivative is then subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the carbonyl chloride group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Reagents like ammonia or primary amines in anhydrous conditions.

Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Amides and Esters: Formed from substitution reactions.

Carboxylic Acid: Formed from hydrolysis.

Alcohol: Formed from reduction.

Scientific Research Applications

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is extensively used in scientific research, particularly in the following areas:

Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, which are crucial for pest control in agriculture.

Biology: Studying the effects of pyrethroid insecticides on various biological systems, including their mode of action and resistance mechanisms in insects.

Medicine: Investigating the potential toxicological effects of pyrethroid insecticides on human health and developing safer alternatives.

Industry: Used in the large-scale production of insecticides, contributing to the development of effective pest management strategies.

Mechanism of Action

The primary mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, when used as a precursor for pyrethroid insecticides, involves the disruption of sodium ion channels in the nervous system of insects. This disruption leads to prolonged depolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses.

Comparison with Similar Compounds

Similar Compounds

- Cypermethrin

- Permethrin

- Deltamethrin

- Fenvalerate

Comparison

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it serves as a versatile intermediate, allowing for the synthesis of a wide range of pyrethroid insecticides with varying potency and spectrum of activity.

Conclusion

This compound is a vital compound in the field of synthetic chemistry, particularly in the production of pyrethroid insecticides. Its unique structure and reactivity make it an essential intermediate for developing effective pest control agents, with significant applications in agriculture, biology, medicine, and industry.

Biological Activity

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, commonly known as Cypermethric Acid Chloride , is a chemical compound with significant applications in the agricultural sector, particularly as an intermediate for various pyrethroid insecticides such as permethrin and cypermethrin. This article delves into its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : CHClO

- Molar Mass : 227.52 g/mol

- Density : 1.23 g/mL at 30°C

- Boiling Point : 70-80°C at 15 torr

- Flash Point : 98.9°C

- Solubility : Miscible in organic solvents such as toluene and benzene; sparingly soluble in water (123.2 mg/L at 25°C) .

Biological Activity

The primary biological activity of this compound is its role as an insecticide. Its derivatives are known for their effectiveness against a wide range of pests, particularly lepidopteran species. The following table summarizes the biological activities and characteristics of this compound:

Case Studies

-

Efficacy Against Pests :

A study conducted on the efficacy of cypermethrin (a derivative) demonstrated a high level of effectiveness against cotton bollworm (Helicoverpa armigera). The application resulted in over 90% mortality within 48 hours post-treatment . -

Toxicological Assessment :

Research assessing the toxicity of cypermethrin on aquatic organisms indicated significant adverse effects on non-target species such as fish and crustaceans. The LC50 values suggested that while effective against target pests, careful consideration is needed regarding its environmental impact . -

Resistance Management :

Investigations into resistance development among pest populations have shown that repeated use of pyrethroids can lead to increased resistance. Integrated pest management strategies are recommended to mitigate this issue, including alternating with non-pyrethroid insecticides .

Regulatory Status

The compound is registered under various regulatory frameworks due to its usage in agriculture. It falls under the European Chemicals Agency (ECHA) regulations and has been evaluated for its safety and efficacy in pest control applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride?

The compound is synthesized via cyclopropanation reactions. One method involves esterification of chrysanthemic acid derivatives followed by chlorination. For example, (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can be prepared from ethyl 5-chloro-3,3-dimethylpentanoate using dichloroethylene under controlled conditions (70–80°C, 8–10 hours) . Key factors include temperature control, catalyst selection (e.g., phase-transfer catalysts), and purification via fractional distillation to isolate isomers.

Q. How is the purity of this compound assessed in laboratory settings?

Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 230 nm) to resolve stereoisomers .

- GC-MS : To detect volatile byproducts (e.g., unreacted dichloroethylene) .

- NMR Spectroscopy : Distinct signals for cis and trans isomers (e.g., δ 1.2–1.4 ppm for cyclopropane methyl groups) .

Q. What safety protocols are critical during handling?

- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive chloride vapors .

- Decomposition Risks : Heating above 150°C releases toxic gases (e.g., HCl, phosgene), requiring scrubbers for neutralization .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in pyrethroid synthesis?

The cis isomer exhibits higher insecticidal activity due to optimal spatial alignment with target sodium channels in pests. Racemic mixtures (e.g., in cypermethrin) require chiral resolution via enzymatic hydrolysis or chromatographic separation to isolate bioactive enantiomers . For example, (1R,3R)-cis configurations show 10–100× greater potency than trans counterparts in neurotoxicity assays .

Q. What computational models predict its physicochemical properties?

Quantum chemical calculations (e.g., DFT) and QSPR models estimate:

- LogP : ~4.2 (indicating high lipophilicity) .

- Thermal Stability : Decomposition onset at 180°C, validated by TGA-DSC .

- Reactivity Indices : Electrophilicity (ω = 2.8 eV) guides nucleophilic substitution reactions .

Q. What are the key intermediates in its degradation under environmental conditions?

Hydrolysis in aqueous media (pH 7–9) yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which further degrades to dichlorovinyl alcohols. Photolysis under UV light generates chlorinated radicals, detectable via ESR spectroscopy .

Q. How are reaction byproducts characterized in large-scale syntheses?

- LC-QTOF-MS : Identifies chlorinated dimers (e.g., m/z 455.1 [M+Cl]⁻) formed via radical coupling .

- X-ray Diffraction : Resolves crystalline impurities (e.g., unreacted cyclopropane precursors) .

Q. Methodological Challenges

Q. How to resolve contradictions in isomer activity data?

Discrepancies in bioassay results (e.g., LC₅₀ values) often stem from:

- Impurity Profiles : Trace trans isomers (<1%) can skew activity measurements. Use preparative HPLC for >99% enantiomeric excess .

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states, altering reaction kinetics .

Q. What strategies improve yield in multi-step syntheses?

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLAOFANYRDCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028027 | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52314-67-7 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52314-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Permethric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052314677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.